molecular formula C8H8OS B1399496 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde CAS No. 956010-59-6

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde

Cat. No.: B1399496
CAS No.: 956010-59-6
M. Wt: 152.22 g/mol
InChI Key: SQKWAPNHPFBDLA-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde: is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a cyclopentane ring fused to a thiophene ring, with an aldehyde functional group attached to the second carbon of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde can be achieved through several methods. One common method involves the Vilsmeier-Haack reaction, where a cyclopentanone derivative is reacted with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group . Another method involves the reduction of a corresponding carboxylic acid derivative using reducing agents like lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. The use of continuous flow reactors can further enhance the scalability and safety of the process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid.

    Reduction: 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-methanol.

    Substitution: Various halogenated or nitrated derivatives of the thiophene ring.

Mechanism of Action

The mechanism of action of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde in biological systems involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes and lead to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid: Similar structure but with an additional benzene ring fused to the thiophene ring.

    5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde is unique due to its specific combination of a cyclopentane ring fused to a thiophene ring with an aldehyde functional group. This structure imparts distinct electronic properties and reactivity, making it valuable in the synthesis of specialized organic compounds and materials .

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-5-7-4-6-2-1-3-8(6)10-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKWAPNHPFBDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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